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Compound of Interest

Compound Name: Chlorophyll a

Cat. No.: B7798131 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the determination of chlorophyll a from

various biological samples, primarily phytoplankton and leaf tissues, using ethanol as the

extraction solvent. The method is based on spectrophotometric analysis of the chlorophyll a
extract.

Introduction
Chlorophyll a is the primary photosynthetic pigment in most photosynthetic organisms and

serves as a key indicator of phytoplankton biomass and primary productivity in aquatic

ecosystems. It is also a critical parameter in plant physiology and stress assessment. Ethanol

is a widely used solvent for chlorophyll extraction due to its effectiveness, lower toxicity

compared to methanol, and ability to extract chlorophyll from a wide range of algal species and

plant tissues.[1][2] This protocol details the steps for sample collection, filtration, pigment

extraction with ethanol, spectrophotometric measurement, and calculation of chlorophyll a
concentration.

Principle
The method involves the extraction of chlorophyll a from the sample matrix into an ethanol

solution. The concentration of chlorophyll a is then determined by measuring the absorbance

of the extract at specific wavelengths using a spectrophotometer. The calculation is based on

the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to
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the concentration of the absorbing species and the path length of the light through the solution.

This protocol also addresses the correction for phaeopigments, which are degradation products

of chlorophyll that can interfere with accurate measurement.[3]

Materials and Reagents
3.1. Equipment

Spectrophotometer (visible range)

Cuvettes (1 cm path length, quartz or polystyrene)[4]

Filtration apparatus (funnel, filter base, vacuum flask)

Vacuum pump

Centrifuge

Water bath or heating block[5]

Homogenizer or mortar and pestle

Volumetric flasks and pipettes

Amber glass bottles or tubes for extract storage

3.2. Reagents

Ethanol (90% or 96% v/v, analytical grade)

Distilled or deionized water

Magnesium carbonate (MgCO₃) suspension (optional, to prevent acidification)

Hydrochloric acid (HCl), 0.1 M (for phaeopigment correction)

Experimental Protocol
4.1. Sample Collection and Preparation
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Phytoplankton:

Collect a known volume of water sample (0.5 - 5 L, depending on phytoplankton density).

Pre-filter through a coarse mesh to remove large zooplankton if necessary.

Handle samples in subdued light to prevent pigment degradation.

Leaf Tissue:

Excise a known fresh weight of leaf tissue (e.g., 100 mg).

Cut the tissue into small pieces to facilitate extraction.

4.2. Filtration (for Phytoplankton Samples)

Assemble the filtration apparatus with a glass fiber filter (e.g., Whatman GF/F or equivalent,

1.2 µm porosity).

Add a small amount of MgCO₃ suspension to the filter to act as a filter aid and neutralize any

acids.

Filter a known volume of the water sample under gentle vacuum. Do not exceed a vacuum of

0.5 atm.

After filtration, remove the filter carefully with forceps.

4.3. Ethanol Extraction

Two common methods for ethanol extraction are cold and hot extraction. The choice of method

may depend on the sample type and laboratory resources. Hot ethanol extraction is generally

more efficient and faster.

Method A: Hot Ethanol Extraction (Recommended)

Place the filter or leaf tissue into a centrifuge tube or vial.

Add a known volume of 96% ethanol (e.g., 10 mL).
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Heat the tube in a water bath at 78-85°C for 5-10 minutes.

Allow the extract to cool to room temperature in the dark.

If the sample is leaf tissue, thoroughly grind the tissue using a homogenizer or mortar and

pestle until the tissue is white.

Centrifuge the extract at 4000-5000 rpm for 10 minutes to pellet the filter/tissue debris.

Carefully transfer the supernatant to a clean, calibrated tube or volumetric flask.

Bring the final volume to a known value with 96% ethanol.

Method B: Cold Ethanol Extraction

Place the filter or leaf tissue into a centrifuge tube or vial.

Add a known volume of 90% or 96% ethanol.

Store the tubes in the dark at 4°C for 12-24 hours.

After extraction, proceed with centrifugation and volume adjustment as described in the

hot extraction method.

4.4. Spectrophotometric Measurement

Calibrate the spectrophotometer with the same ethanol solution used for extraction as a

blank.

Measure the absorbance of the extract at 665 nm and 750 nm (for turbidity correction). The

absorbance at 750 nm should be close to zero.

If correcting for phaeopigments, proceed to the acidification step.

4.5. Acidification for Phaeopigment Correction

To the cuvette containing the extract, add 2 drops of 0.1 M HCl.

Mix gently and wait for 2-3 minutes for the reaction to complete.
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Re-measure the absorbance at 665 nm and 750 nm.

Data Presentation and Calculations
The concentration of chlorophyll a can be calculated using the following formulas. The choice

of formula depends on whether a correction for phaeopigments is necessary.

Table 1: Quantitative Parameters for Chlorophyll a Determination

Parameter Symbol Value/Unit Source

Absorbance before

acidification
A₆₆₅b -

Spectrophotometer

Reading

Absorbance after

acidification
A₆₆₅a -

Spectrophotometer

Reading

Turbidity Absorbance A₇₅₀ -
Spectrophotometer

Reading

Volume of extract Vₑₓₜ mL User Defined

Volume of water

filtered
Vₛₐₘₚₗₑ L User Defined

Path length of cuvette l cm Typically 1 cm

Specific extinction

coefficient
α L µg⁻¹ cm⁻¹ 82 (in 90% ethanol)

Acid ratio R -
1.7 (for pure

Chlorophyll a)

5.1. Chlorophyll a Concentration (without phaeopigment correction)

The concentration of chlorophyll a in the extract is calculated using the following equation:

Chl a (µg/L) = (A₆₆₅ - A₇₅₀) * 1000 / (α * l)

To calculate the chlorophyll a concentration in the original water sample:
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Chl a (µg/L) = [(A₆₆₅ - A₇₅₀) * Vₑₓₜ] / (α * l * Vₛₐₘₚₗₑ)

5.2. Chlorophyll a and Phaeopigment Concentration (with acidification)

The concentrations are calculated using the Lorenzen equations, adapted for ethanol.

Chl a (µg/L) = [29.6 * (A₆₆₅b - A₆₆₅a) * Vₑₓₜ] / (Vₛₐₘₚₗₑ * l)

Phaeopigments (µg/L) = [29.6 * (1.7 * A₆₆₅a - A₆₆₅b) * Vₑₓₜ] / (Vₛₐₘₚₗₑ * l)

Note: The factor 29.6 is derived from the specific extinction coefficient and the acid ratio.

Table 2: Comparison of Ethanol Extraction Protocols

Parameter Method 1 Method 2 Method 3

Ethanol Concentration 96% 90% 70%

Temperature 85°C Room Temperature 60°C

Extraction Time 10 minutes 12-24 hours 1 hour

Reference

Experimental Workflow Diagram
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Caption: Workflow for Chlorophyll a Determination using Ethanol Extraction.
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Quality Control and Best Practices
Light Sensitivity: Protect samples and extracts from light at all stages to prevent pigment

degradation. Use amber bottles or cover tubes with aluminum foil.

Solvent Purity: Use high-purity, spectroscopic grade ethanol to avoid interference from

impurities.

Blank Correction: Always use the extraction solvent as a blank to zero the

spectrophotometer.

Turbidity Correction: The absorbance reading at 750 nm corrects for any residual turbidity in

the extract. This value should be subtracted from the absorbance at 665 nm.

Storage: If extracts cannot be analyzed immediately, they can be stored in the dark at 4°C for

up to 24 hours. For longer storage, freezing at -20°C is recommended, although immediate

analysis is best.

Troubleshooting
Low Chlorophyll a Values: This could be due to incomplete extraction. Ensure the sample is

adequately homogenized or that the extraction time and temperature are sufficient. For

resistant algae, a hot extraction method is preferable.

High Absorbance at 750 nm: This indicates turbidity in the extract. Ensure proper

centrifugation to pellet all particulate matter.

Inconsistent Results: This may arise from variations in sample collection, filtration, or

extraction procedures. Adhere strictly to the protocol for all samples.

Conclusion
The ethanol extraction method provides a reliable and less hazardous alternative for the

determination of chlorophyll a. The choice between hot and cold extraction and the specific

concentration of ethanol can be optimized based on the sample type and laboratory

capabilities. Accurate quantification of chlorophyll a is crucial for various ecological and
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physiological studies, and this protocol provides a standardized framework for achieving

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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